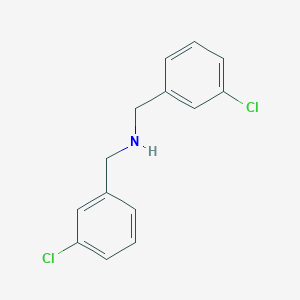

Bis(3-chlorobenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKUGPCGNWRIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427280 | |

| Record name | N,N-Bis(3-chlorobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129041-31-2 | |

| Record name | N,N-Bis(3-chlorobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(3-chlorobenzyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(3-chlorobenzyl)amine from 3-chlorobenzylamine

An In-Depth Technical Guide to the

Abstract

Bis(3-chlorobenzyl)amine is a symmetrical secondary amine that serves as a valuable building block in the development of novel pharmaceutical agents and functional materials. Its synthesis requires a strategic approach to ensure high selectivity and yield, primarily by controlling the reactivity of the precursor, 3-chlorobenzylamine. This guide provides a comprehensive overview of the primary synthetic methodologies, focusing on the mechanistic principles, procedural details, and process optimization. We will explore two main pathways: the direct N-alkylation of 3-chlorobenzylamine and the more robust reductive amination route. By delving into the causality behind experimental choices, this document serves as a practical resource for researchers aiming to synthesize this and related secondary amines with high purity and efficiency.

Mechanistic & Strategic Foundations

The synthesis of a symmetrical secondary amine like this compound from its primary amine precursor, 3-chlorobenzylamine, presents a classic chemical challenge: promoting the desired mono-alkylation or equivalent C-N bond formation while preventing subsequent reactions that lead to tertiary amines or other byproducts. The nucleophilicity of the nitrogen atom increases after the first alkylation, meaning the secondary amine product is often more reactive than the primary amine starting material.[1][2] Therefore, the choice of synthetic strategy is critical.

Strategy 1: Reductive Amination

Reductive amination is a highly effective and widely used method for forming C-N bonds and is particularly well-suited for the controlled synthesis of secondary amines.[3] This process involves two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of a primary amine (3-chlorobenzylamine) on the carbonyl carbon of an aldehyde (3-chlorobenzaldehyde). This forms an unstable hemiaminal intermediate, which readily dehydrates to form a stable Schiff base, or imine.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

The key advantage of this method is its selectivity. The reducing agents employed are typically selected for their ability to reduce the imine in situ without significantly reducing the starting aldehyde. This "one-pot" nature simplifies the procedure and often leads to cleaner reactions with higher yields of the desired secondary amine.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) being the most common in laboratory settings.[4] STAB is particularly favored for its mildness and tolerance of acidic conditions, which can help to catalyze imine formation.[4] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another powerful reduction method, often used in industrial-scale synthesis.[5]

Strategy 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution (SN2) mechanism.[6] In this specific synthesis, 3-chlorobenzylamine would react with a suitable alkylating agent like 3-chlorobenzyl chloride or bromide.

The primary amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-chlorobenzyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct and regenerate the free amine.

However, as previously mentioned, this method is plagued by the potential for overalkylation.[7] The product, this compound, can compete with the starting material and react with another molecule of the alkyl halide to form the tertiary amine, tris(3-chlorobenzyl)amine. To favor the formation of the secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the starting primary amine to increase the statistical probability of the alkyl halide reacting with it rather than the secondary amine product.[1]

Comparative Analysis of Synthetic Routes

| Feature | Reductive Amination | Direct N-Alkylation |

| Selectivity | High for secondary amine; minimal over-reaction. | Moderate to low; prone to overalkylation, yielding tertiary amine byproducts.[7] |

| Starting Materials | 3-Chlorobenzylamine, 3-Chlorobenzaldehyde | 3-Chlorobenzylamine, 3-Chlorobenzyl Halide |

| Byproducts | Water, borate salts | Halide salts, potential tertiary amine salts |

| Reaction Conditions | Generally mild; often performed at room temperature. | Can require heating; stoichiometry is critical.[6][7] |

| Atom Economy | Good | Moderate; requires an excess of one reactant to achieve selectivity. |

| Robustness | High; generally a more reliable and cleaner method. | Lower; can result in difficult-to-separate mixtures. |

Given its superior selectivity and operational simplicity, reductive amination is the recommended pathway for the synthesis of this compound.

Experimental Protocols & Methodologies

Recommended Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from 3-chlorobenzaldehyde and 3-chlorobenzylamine using sodium borohydride as the reducing agent.

Workflow Diagram:

Caption: Reductive amination workflow for this compound synthesis.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 1.0 |

| 3-Chlorobenzylamine | C₇H₈ClN | 141.60 | 1.56 g | 1.1 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.45 g | 1.2 |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated NaCl (Brine) | NaCl(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (1.41 g, 10.0 mmol) and methanol (50 mL). Stir until the aldehyde is fully dissolved.

-

Amine Addition: Add 3-chlorobenzylamine (1.56 g, 11.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

-

Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent rapid hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of water. This will decompose any excess sodium borohydride.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Causality Note: Multiple extractions ensure efficient recovery of the organic product from the aqueous phase.[8]

-

Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 30 mL) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective. Note: Amines can sometimes streak on silica gel. Pre-treating the silica with a small amount of triethylamine (1-2% in the eluent) can improve separation.[9]

-

Characterization: Combine the pure fractions and remove the solvent to yield this compound as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting & Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reducing agent; imine formation is slow. | Add a slight excess of NaBH₄. If imine formation is the issue, add a catalytic amount of acetic acid to the initial mixture to promote dehydration. |

| Low Yield | Product loss during aqueous work-up; inefficient extraction. | Ensure the aqueous layer is neutral or slightly basic before extraction to ensure the amine is in its free base form. Perform additional extractions. |

| Byproduct Formation | Reduction of the starting aldehyde to 3-chlorobenzyl alcohol. | Ensure the amine is added and allowed to react before adding the reducing agent. Use a more chemoselective reducing agent like STAB if this persists. |

| Difficult Purification | Co-elution of product with unreacted starting material. | Optimize the TLC mobile phase before running the column. Consider using a triethylamine-treated solvent system to improve amine chromatography.[9] |

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a reductive amination strategy. This method offers high selectivity, operational simplicity, and good yields, successfully circumventing the overalkylation problems inherent in direct N-alkylation approaches. By carefully controlling the reaction conditions and employing a robust purification protocol, researchers can readily access this important symmetrical secondary amine for application in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]

-

Douglass, F. J., & Powers, D. G. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

-

Clark, J. (n.d.). Preparation of amines. Chemguide. Retrieved from [Link]

-

Save My Exams. (2025). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, 3-chloro-. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). N, N-Bis(3-chlorobenzyl)amine, min 98%, 25 grams. Retrieved from [Link]

-

MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Retrieved from [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Retrieved from [Link]

-

Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Retrieved from [Link]

-

Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

-

National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]

-

MH Chem. (2022, August 10). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. scribd.com [scribd.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

Bis(3-chlorobenzyl)amine CAS number 129041-31-2

An In-Depth Technical Guide to Bis(3-chlorobenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 129041-31-2, is a symmetrical secondary amine featuring two 3-chlorobenzyl substituents. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol via reductive amination, and a discussion of its potential applications in medicinal chemistry and drug discovery. The document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and explore the utility of this compound. While specific peer-reviewed studies on this compound are not abundant in publicly accessible literature, this guide synthesizes established chemical principles and data from analogous structures to present a robust and scientifically grounded resource.

Chemical Identity and Properties

This compound is characterized by a central secondary amine linking two benzyl groups, each substituted with a chlorine atom at the meta position. This substitution pattern is crucial as it influences the molecule's steric and electronic properties, which in turn can dictate its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129041-31-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃Cl₂N | [1][2] |

| Molecular Weight | 266.17 g/mol | [2][3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | 362.2°C | [4] |

| Density | 1.234 g/cm³ | [4] |

| XLogP3 | 4.674 | [4] |

| InChI Key | DNKUGPCGNWRIJJ-UHFFFAOYSA-N | [1][4] |

| Synonyms | N-(3-chlorobenzyl)(3-chlorophenyl)methanamine | [1] |

The presence of chlorine atoms on the phenyl rings significantly increases the lipophilicity of the molecule, as indicated by the high XLogP3 value.[5] This property is a critical consideration in drug design, as it affects membrane permeability and potential interactions with hydrophobic binding pockets in biological targets.

Synthesis Pathway: Reductive Amination

The most direct and widely employed method for synthesizing secondary amines like this compound is reductive amination.[6][7] This one-pot reaction combines an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine. For the synthesis of a symmetrical secondary amine, the reaction proceeds between two equivalents of an aldehyde and one equivalent of an amine source, such as ammonia or a primary amine that can be dealkylated under the reaction conditions. A more controlled approach for symmetrical secondary amines is the reaction of an aldehyde with a primary amine of the same benzyl structure.

In this case, 3-chlorobenzaldehyde is reacted with 3-chlorobenzylamine. The reaction is driven by the formation of an intermediate imine, which is subsequently reduced.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Chlorobenzaldehyde (1.0 eq)

-

3-Chlorobenzylamine (1.0 eq)[8]

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (1.0 eq) and 3-chlorobenzylamine (1.0 eq) dissolved in methanol.

-

Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the consumption of starting materials and the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate imine formation.[9]

-

Reduction: Once imine formation is complete (typically after 2-4 hours), cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Causality: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction of the starting aldehyde. Sodium borohydride is a selective reducing agent for the imine in the presence of the aldehyde under these conditions.[6]

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add dichloromethane to extract the crude product. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons (in the range of 7.0-7.5 ppm), the methylene protons (a singlet around 3.8 ppm), and a broad singlet for the amine proton. |

| ¹³C NMR | The spectrum will display signals for the aromatic carbons and a distinct signal for the methylene carbons. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (266.17 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms. |

| HPLC | A single major peak should be observed, with the purity calculated from the peak area. |

Potential Applications in Drug Development

While specific biological activities for this compound are not yet reported, the structural motif of di-substituted benzylamines is present in numerous biologically active compounds.[10] The presence of chlorine atoms can enhance pharmacological properties by increasing metabolic stability and membrane permeability.[11]

Areas of Potential Interest

-

Enzyme Inhibition: The amine functionality can act as a hydrogen bond donor or acceptor, while the lipophilic benzyl groups can interact with hydrophobic pockets of enzyme active sites. A related compound, N,N-Bis(3-chlorobenzyl)methylamine hydrochloride, has been noted for its potential in studies involving enzyme inhibition.[5]

-

Receptor Modulation: The overall shape and electronic distribution of this compound make it a candidate for interacting with various receptors in the central nervous system or peripheral tissues. For instance, trazodone analogues with a 3-chlorophenyl group have shown affinity for serotonin receptors.[12]

-

Antimicrobial Agents: The lipophilic nature and the presence of halogen atoms are features often found in antimicrobial compounds, as these properties can facilitate disruption of bacterial cell membranes.[11]

-

Anti-cancer Research: Certain cordycepin derivatives incorporating a chlorobenzyl moiety have been investigated for their anti-fibrotic and potentially anti-cancer activities.[13]

Future Research Directions

Caption: Future research workflow for exploring the therapeutic potential of this compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1] It is associated with the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a chemical scaffold with significant, yet underexplored, potential in the field of medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. By outlining a clear synthetic route and highlighting promising avenues for biological investigation, this document serves as a valuable resource for researchers aiming to unlock the therapeutic potential of this and related molecules. The insights into the causality of experimental choices are intended to empower scientists to not only replicate but also adapt and innovate upon these foundational methods.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Chlorobenzaldehyde. Retrieved January 14, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the reductive amination of halogen-containing substrates.

-

Khusnutdinov, R. I., Bayguzina, A. R., Zakharychev, D. V., & Dzhemilev, U. M. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1801. [Link]

-

G. S. S. R. K. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. [Link]

-

Aloiau, A. N., Bobek, B. M., Haatveit, K. C., & Harwood, S. J. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Process Research & Development. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 29(1), 1. [Link]

-

Staroń, J., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7277. [Link]

Sources

- 1. N,N-Bis(3-chlorobenzyl)amine | 129041-31-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 129041-31-2 this compound AKSci 3478BB [aksci.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 8. 3-Chlorobenzylamine | 4152-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(3-chlorobenzyl)amine

Introduction

Bis(3-chlorobenzyl)amine is a secondary amine featuring two 3-chlorobenzyl groups attached to a central nitrogen atom. Its chemical structure, molecular formula (C₁₄H₁₃Cl₂N), and molecular weight (266.17 g/mol ) are fundamental to understanding its spectroscopic properties.[1][2] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for unequivocal structure elucidation and purity assessment. The principles and predicted data presented herein are based on the analysis of its structural analogues, dibenzylamine and 3-chlorobenzylamine, and foundational spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy of this compound is expected to reveal the number of unique proton environments, their electronic surroundings, and their proximity to neighboring protons.

A detailed workflow for acquiring a high-quality ¹H NMR spectrum of this compound is outlined below. The causality behind each step is explained to ensure data integrity and reproducibility.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.8 - 2.5 | Broad Singlet | 1H | N-H |

| b | ~3.8 | Singlet | 4H | -CH ₂-N |

| c, d, e, f | ~7.2 - 7.4 | Multiplet | 8H | Aromatic H |

-

N-H Proton (Signal a): The proton attached to the nitrogen is expected to appear as a broad singlet in the range of 1.8-2.5 ppm. Its broadness is due to quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. The integration value of 1H confirms the presence of a single proton in this environment. To definitively confirm this peak, a D₂O exchange experiment could be performed, which would cause the signal to disappear.

-

Benzylic Protons (Signal b): The four protons of the two methylene (-CH₂-) groups are chemically equivalent. They are adjacent to the electron-withdrawing nitrogen atom, which deshields them, causing them to resonate downfield around 3.8 ppm. Since there are no adjacent protons, this signal is expected to be a sharp singlet. The integration value of 4H is a key indicator of the two equivalent benzylic groups.

-

Aromatic Protons (Signals c, d, e, f): The two 3-chlorophenyl groups are identical, but the four protons on each ring are in different chemical environments due to the meta-substitution pattern. This will result in a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The total integration of this region should be 8H. The exact splitting pattern will depend on the coupling constants between the adjacent and non-adjacent aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~53 | -C H₂-N |

| 2 | ~126-130 | Aromatic C -H |

| 3 | ~134 | Aromatic C -Cl |

| 4 | ~140 | Aromatic Quaternary C |

-

Benzylic Carbon (Signal 1): The carbon of the methylene group is attached to the nitrogen, which causes a downfield shift to approximately 53 ppm.

-

Aromatic C-H Carbons (Signal 2): The carbons in the aromatic rings that are bonded to hydrogen are expected to appear in the typical aromatic region of 126-130 ppm. Due to the substitution pattern, multiple distinct signals are expected in this range.

-

Aromatic C-Cl Carbon (Signal 3): The carbon atom directly bonded to the chlorine atom is deshielded and is expected to resonate around 134 ppm.

-

Aromatic Quaternary Carbon (Signal 4): The quaternary carbon of the aromatic ring to which the benzyl group is attached is expected to appear at the downfield end of the aromatic region, around 140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Weak-Medium | N-H stretch (secondary amine) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C ring stretch |

| ~1100-1250 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch and C-H out-of-plane bending |

-

N-H Stretch: A characteristic weak to medium absorption band is expected in the 3300-3400 cm⁻¹ region, which is indicative of the N-H stretching vibration of a secondary amine.[3] Primary amines would show two bands in this region, while tertiary amines would show none.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of medium intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene rings will give rise to characteristic sharp absorption bands of medium to strong intensity at approximately 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-N Stretch: The stretching vibration of the C-N bond is expected to produce a medium intensity band in the 1100-1250 cm⁻¹ range.

-

C-Cl Stretch and C-H Bending: The C-Cl stretching vibration will likely appear as a strong band in the fingerprint region, between 700 and 800 cm⁻¹. This region will also contain strong bands from the out-of-plane C-H bending of the substituted aromatic rings, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

| m/z | Predicted Identity | Comments |

| 265/267/269 | [M]⁺• | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| 140/142 | [M - C₇H₆Cl]⁺ | α-cleavage, loss of a 3-chlorobenzyl radical. |

| 125/127 | [C₇H₆Cl]⁺ | 3-chlorobenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl fragment. |

-

Molecular Ion Peak: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The molecular weight of this compound is 266.17, but the mass of the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N) is 265. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak at m/z 265 (M⁺), 267 (M+2), and 269 (M+4) with a relative intensity ratio of approximately 9:6:1.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, which involves the breaking of the bond between a carbon atom and the nitrogen. In this compound, this would involve the loss of a 3-chlorobenzyl radical (C₇H₆Cl) to form a resonance-stabilized iminium ion at m/z 140 (containing ³⁵Cl) and 142 (containing ³⁷Cl). This is expected to be a major fragment in the spectrum.

-

Other Fragments: The formation of a 3-chlorobenzyl cation at m/z 125/127 is also highly probable. Further fragmentation of the benzyl portion can lead to the formation of the tropylium ion at m/z 91 through rearrangement and loss of chlorine.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. While experimental data is not publicly available, a thorough analysis of its structural components and related compounds allows for a reliable prediction of its spectroscopic features. The detailed protocols and interpretations provided in this guide serve as a valuable resource for researchers working with this compound, enabling them to confidently acquire, interpret, and validate their own experimental data.

References

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Griffith University. (n.d.). IR: amines. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Physicochemical Landscape of Bis(3-chlorobenzyl)amine: A Technical Guide to Solubility and Stability

Foreword for the Modern Researcher

In the fast-paced world of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful experimental design and formulation are built. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of bis(3-chlorobenzyl)amine. While this compound presents potential as a building block in medicinal chemistry, a comprehensive public dataset on its solubility and stability in common laboratory solvents is notably absent.

This document, therefore, takes a dual approach. Firstly, it consolidates the known physicochemical parameters of this compound and provides a theoretical framework to predict its behavior based on its molecular structure. Secondly, and more critically, it offers detailed, field-proven experimental protocols to empower researchers to generate robust, in-house data on the solubility and stability of this compound. By explaining the "why" behind the "how," this guide aims to equip you with the tools and understanding necessary to confidently handle and characterize this compound in your laboratory.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvent systems. This compound possesses the following characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃Cl₂N | [1][2] |

| Molecular Weight | 266.17 g/mol | [1][2][3] |

| Appearance | Clear, colorless to almost colorless liquid | [4] |

| Density | 1.234 g/cm³ | [3] |

| Boiling Point | 362.2 °C | [3] |

| Flash Point | 172.8 °C | [3] |

| Refractive Index | 1.598 | [3] |

| XLogP3 | 4.67410 | [3] |

The high XLogP3 value strongly suggests that this compound is a lipophilic, or "fat-loving," compound, which will heavily influence its solubility.[3]

Predicted Solubility Profile: A Theoretical Framework

In the absence of direct experimental data, we can predict the solubility of this compound based on the principle of "like dissolves like." The molecule's structure, with two chlorobenzyl groups, imparts a significant nonpolar character. The central secondary amine group provides a site for hydrogen bonding, but its influence is likely overshadowed by the large, nonpolar aromatic rings.

Based on this, we can anticipate the following solubility trends:

-

High Solubility: In nonpolar organic solvents such as toluene, hexanes, and dichloromethane. The van der Waals forces between the solvent and the chlorobenzyl groups of the solute will be the primary driving force for dissolution.

-

Moderate to Good Solubility: In polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. While these solvents have a dipole moment, they can also engage in favorable van der Waals interactions.

-

Poor Solubility: In polar protic solvents such as water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar this compound molecule, making dissolution energetically unfavorable. The related compound, 3-chlorobenzylamine, is described as having moderate solubility in water, but the doubling of the lipophilic chlorobenzyl group in this compound is expected to dramatically decrease aqueous solubility.[5]

The following diagram illustrates the logical flow for predicting solubility:

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is essential. The following protocol outlines a reliable method for quantifying the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, dichloromethane, toluene, hexanes)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent being tested)

Experimental Workflow

The following diagram outlines the workflow for solubility determination:

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each solvent to be tested.

-

Add an excess of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis and Quantification:

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor.

-

Stability of this compound: Potential Degradation Pathways and Assessment

Predicted Chemical Instabilities

The secondary amine functionality is the most likely site of chemical reactivity and degradation. Potential degradation pathways include:

-

Oxidation: Amines can be susceptible to oxidation, especially in the presence of air, light, or certain metal ions. This could lead to the formation of N-oxides or other degradation products.

-

Reaction with Acidic or Basic Conditions: While amines are basic, extreme pH conditions could potentially lead to degradation over time.

-

Photodegradation: Aromatic compounds can be sensitive to light, which could induce degradation.

Experimental Protocol for Stability Assessment

A forced degradation study is a common and effective way to assess the stability of a compound under various stress conditions.

-

Preparation of Stock Solutions: Prepare solutions of this compound in the solvents of interest at a known concentration.

-

Application of Stress Conditions:

-

Acidic: Add a small amount of a strong acid (e.g., HCl) to a solution.

-

Basic: Add a small amount of a strong base (e.g., NaOH) to a solution.

-

Oxidative: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to a solution.

-

Thermal: Store solutions at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photolytic: Expose solutions to a light source (e.g., a photostability chamber).

-

-

Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each stressed solution.

-

HPLC Analysis: Analyze the aliquots by HPLC. A stability-indicating HPLC method should be used, which is capable of separating the parent compound from any degradation products.

-

Data Interpretation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of degradation. The appearance of new peaks will indicate the formation of degradation products.

The following diagram illustrates the workflow for a forced degradation study:

Caption: Workflow for a forced degradation study.

Recommended Handling and Storage

Based on the predicted stability, the following handling and storage procedures are recommended for this compound:

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6] Storage under an inert atmosphere, such as argon, is recommended to minimize oxidation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

While a comprehensive public dataset on the solubility and stability of this compound is currently lacking, this guide provides a robust framework for researchers to understand, predict, and experimentally determine these critical parameters. By combining theoretical predictions with rigorous experimental protocols, scientists can confidently incorporate this compound into their research and development workflows, ensuring data integrity and accelerating the pace of discovery.

References

-

A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Indian Journal of Chemistry - Section B. 2008. Available from: [Link]

-

PubChem. Benzenemethanamine, 3-chloro-. National Center for Biotechnology Information. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Available from: [Link]

-

UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available from: [Link]

-

The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. Available from: [Link]

-

PMC. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. Available from: [Link]

-

ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Available from: [Link]

-

ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. N,N-BIS(3-CHLOROBENZYL)AMINE | 129041-31-2 [amp.chemicalbook.com]

- 5. CAS 4152-90-3: 3-Chlorobenzylamine | CymitQuimica [cymitquimica.com]

- 6. 3-Chlorobenzylamine | 4152-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Synthetic Versatility of Bis(3-chlorobenzyl)amine: A Technical Guide for Organic Chemists

Abstract

Bis(3-chlorobenzyl)amine, a symmetrically substituted secondary amine, presents itself as a versatile and largely untapped building block in modern organic synthesis. The presence of two reactive benzyl groups, each bearing a chlorine atom, imparts a unique combination of steric bulk, electronic properties, and potential for further functionalization. This technical guide explores the potential applications of this compound, offering insights into its synthesis, reactivity, and utility as a precursor to a diverse array of molecular architectures relevant to the pharmaceutical and materials science sectors. While direct literature on this specific molecule is nascent, this guide extrapolates from the well-established chemistry of secondary amines and related chlorinated benzyl compounds to provide a forward-looking perspective on its synthetic potential.

Introduction: Unveiling the Potential of a Unique Scaffold

This compound (C₁₄H₁₃Cl₂N) is a secondary amine characterized by two 3-chlorobenzyl moieties attached to a central nitrogen atom.[1][2] Its molecular structure offers several key features for the synthetic chemist: a nucleophilic secondary amine for N-alkylation and N-acylation reactions, two benzylic C-H bonds amenable to oxidation, and two chlorinated aromatic rings that can participate in cross-coupling reactions or be further functionalized. The chlorine substituents at the meta position influence the electronic properties of the benzene rings and the basicity of the amine, potentially modulating the reactivity and biological activity of its derivatives.[3][4] This guide aims to serve as a foundational resource for researchers looking to exploit the synthetic utility of this promising, yet under-explored, chemical entity.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 129041-31-2 |

| Molecular Formula | C₁₄H₁₃Cl₂N |

| Molecular Weight | 266.17 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | 362.2 °C |

| Density | 1.234 g/cm³ |

| Flash Point | 172.8 °C |

Synthetic Pathways to this compound

The efficient synthesis of this compound is a prerequisite for its widespread application. Based on established methodologies for the preparation of symmetrical secondary amines, several viable synthetic routes can be proposed.

Reductive Amination of 3-Chlorobenzaldehyde

A highly efficient and common method for the synthesis of secondary amines is the reductive amination of an aldehyde with an amine. In this case, 3-chlorobenzaldehyde can be reacted with 3-chlorobenzylamine in the presence of a suitable reducing agent.

Experimental Protocol: Reductive Amination

-

To a solution of 3-chlorobenzaldehyde (1.0 eq.) and 3-chlorobenzylamine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at 0 °C, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wider range of functional groups compared to other borohydride reagents. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the secondary amine.

N-Alkylation of 3-Chlorobenzylamine

Direct N-alkylation of 3-chlorobenzylamine with 3-chlorobenzyl chloride or bromide represents another straightforward approach. Careful control of stoichiometry is crucial to minimize the formation of the tertiary amine byproduct.

Experimental Protocol: N-Alkylation

-

To a solution of 3-chlorobenzylamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.).

-

Add 3-chlorobenzyl chloride or bromide (1.0-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Causality: The use of a base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. The choice of a polar aprotic solvent facilitates the SN2 reaction.

Caption: General workflow for the synthesis of this compound via N-alkylation.

Potential Applications in Organic Synthesis

The unique structural features of this compound open up a wide range of potential applications in the synthesis of complex organic molecules.

Precursor for Unsymmetrical Tertiary Amines

This compound can serve as a valuable intermediate for the synthesis of unsymmetrical tertiary amines through selective debenzylation followed by N-alkylation, or by direct N-alkylation if one of the benzyl groups can be selectively activated for cleavage.

Experimental Protocol: Synthesis of an Unsymmetrical Tertiary Amine

-

N-Alkylation: React this compound (1.0 eq.) with an alkyl halide (R-X, 1.1 eq.) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to form the tertiary amine, N-alkyl-bis(3-chlorobenzyl)amine.

-

Debenzylation: Subject the resulting tertiary amine to catalytic hydrogenolysis (e.g., H₂, Pd/C) or other debenzylation conditions.[5] Depending on the conditions, selective or complete debenzylation may occur, yielding the N-alkyl-3-chlorobenzylamine or the primary amine R-NH₂.

Causality: The benzyl groups can be cleaved under various reductive or oxidative conditions.[5] This allows for the "unmasking" of the secondary amine functionality after it has been used to introduce a specific alkyl group.

Caption: Synthetic route to unsymmetrical amines from this compound.

Building Block for Nitrogen-Containing Heterocycles

Secondary amines are key components in various multi-component reactions for the synthesis of heterocyclic compounds.[6] this compound can be envisioned as a substrate in reactions such as the Mannich reaction to construct complex heterocyclic scaffolds.

Conceptual Application: Mannich-Type Reaction

In a Mannich-type reaction, this compound could react with an aldehyde (e.g., formaldehyde) and a compound containing an active hydrogen (e.g., a ketone, ester, or another amine) to form a β-amino carbonyl compound. This intermediate can then undergo further transformations, including cyclization, to yield various nitrogen-containing heterocycles.

Causality: The nucleophilic nitrogen of this compound attacks the protonated aldehyde to form an iminium ion. This electrophilic species is then attacked by the enol or enolate of the active hydrogen compound, leading to the formation of a new C-C bond and the incorporation of the bis(3-chlorobenzyl)amino moiety into the product.

Scaffold for Medicinal Chemistry

The presence of two chloro-substituted phenyl rings makes this compound an attractive scaffold for the development of new therapeutic agents. The chlorine atoms can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents and explore the structure-activity relationship (SAR). Furthermore, the dibenzylamine core is a common motif in biologically active molecules.[4][7][8]

Table 2: Potential Medicinal Chemistry Applications

| Therapeutic Area | Rationale |

| Oncology | The bis(benzyl)amine scaffold can be modified to target various kinases or other cancer-related proteins.[8] |

| Neuroscience | Derivatives of similar structures have been investigated for their potential in treating neurodegenerative diseases.[7] |

| Infectious Diseases | The introduction of specific functional groups could lead to compounds with antibacterial or antiviral activity. |

Reactivity and Further Transformations

N-Functionalization

The secondary amine functionality of this compound can be readily functionalized through reactions such as:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides to introduce an aryl group on the nitrogen atom.

C-H Functionalization

The benzylic C-H bonds are susceptible to oxidation, which could lead to the formation of the corresponding benzophenone derivative. This transformation would provide a ketone functionality for further synthetic manipulations.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for organic synthesis. While its full potential is yet to be realized, the foundational principles of secondary amine reactivity, coupled with the unique features imparted by the 3-chlorobenzyl groups, suggest a broad scope of applications. From its use as a precursor to complex amines and heterocycles to its role as a scaffold in medicinal chemistry, this compound offers a wealth of opportunities for innovation. This guide serves as a starting point for researchers to explore and unlock the synthetic utility of this intriguing molecule. Future research will undoubtedly uncover novel transformations and applications, further solidifying the place of Bis(3--chlorobenzyl)amine in the synthetic chemist's toolbox.

References

-

Falcone, E., Gualandi, A., & Cozzi, P. G. (2020). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 85(15), 9776–9787. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

-

CP Lab Chemicals. (n.d.). N, N-Bis(3-chlorobenzyl)amine, min 98%, 25 grams. [Link]

- Google Patents. (n.d.). US11034646B2 - Method for the synthesis of unsymmetrical tertiary amines.

- Google Patents. (n.d.). WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl)

-

PubMed. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. The Journal of Organic Chemistry, 68(19), 7289-7297. [Link]

-

TSpace. (n.d.). Novel approaches to synthesis of nitrogen containing heterocycles. [Link]

-

Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic routes to the title compound 3. [Link]

-

MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 25(21), 5034. [Link]

-

ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(5), 2581–2645. [Link]

-

PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

-

MDPI. (n.d.). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20956–20974. [Link]

-

mediaTUM. (n.d.). New Ligand Structures for Homogeneous Transition-Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors. [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 147–185. [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Master Organic Chemistry. (n.d.). The Gabriel Synthesis. [Link]

-

Beilstein Journals. (n.d.). Squaryl molecular metaphors – application to rational drug design and imaging agents. [Link]

-

ACS Publications. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3445–3477. [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

ResearchGate. (n.d.). (PDF) Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

-

Semantic Scholar. (n.d.). Transition metal chemistry of phosphorus based ligands: Bis(diaryloxyphosphino)amine ligands and their palladium(II) and platinu. [Link]

-

PubMed Central. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 8. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Leveraging Bis(3-chlorobenzyl)amine as a Building Block for Novel Compound Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the identification of versatile building blocks is paramount to the efficient discovery of novel compounds with desired properties. Bis(3-chlorobenzyl)amine, a secondary diarylamine, presents itself as a compelling scaffold. Its structural features—a nucleophilic secondary amine core flanked by two meta-chlorinated phenyl rings—offer a unique combination of reactivity and modifiable physicochemical properties. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, synthetic accessibility, and, most critically, its strategic application in the construction of diverse and complex molecular architectures. We will delve into the causality behind experimental choices for its derivatization and provide validated, step-by-step protocols for key transformations, positioning this molecule as a valuable tool for researchers in drug development and beyond.

Core Characteristics of the this compound Scaffold

This compound, with the CAS number 129041-31-2, is a symmetrical secondary amine.[1] The central secondary amine group serves as the primary reactive site, acting as a potent nucleophile or a base. The two benzyl groups confer significant steric bulk and lipophilicity. Furthermore, the presence of chlorine atoms at the meta-position of each phenyl ring is a critical feature. Chlorine, as a halogen, is an electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution. Its presence significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are key considerations in drug design.[2] The meta-positioning specifically directs further substitution on the aromatic rings and alters the overall shape and electronic distribution compared to ortho- or para-substituted analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for planning reactions, purification procedures, and for predicting the behavior of its derivatives in biological systems.

| Property | Value | Source(s) |

| CAS Number | 129041-31-2 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₃Cl₂N | [1][3][4] |

| Molecular Weight | 266.17 g/mol | [1][4] |

| Boiling Point | 362.2 °C | [3] |

| Density | 1.234 g/cm³ | [3] |

| Flash Point | 172.8 °C | [3] |

| XLogP3 | 4.674 | [3] |

graph "Bis_3_chlorobenzylamine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H [label="H", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C2 [label="CH₂", fontcolor="#202124"];

// Benzene Ring 1 R1_C1 [label="C", fontcolor="#202124"]; R1_C2 [label="C", fontcolor="#202124"]; R1_C3 [label="C", fontcolor="#202124"]; R1_C4 [label="CH", fontcolor="#202124"]; R1_C5 [label="CH", fontcolor="#202124"]; R1_C6 [label="CH", fontcolor="#202124"]; Cl1 [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Benzene Ring 2 R2_C1 [label="C", fontcolor="#202124"]; R2_C2 [label="C", fontcolor="#202124"]; R2_C3 [label="C", fontcolor="#202124"]; R2_C4 [label="CH", fontcolor="#202124"]; R2_C5 [label="CH", fontcolor="#202124"]; R2_C6 [label="CH", fontcolor="#202124"]; Cl2 [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Define bonds N -- H [len=0.8]; N -- C1 [len=1.2]; N -- C2 [len=1.2]; C1 -- R1_C1 [len=1.2]; C2 -- R2_C1 [len=1.2];

// Ring 1 bonds R1_C1 -- R1_C2; R1_C2 -- R1_C3; R1_C3 -- R1_C4; R1_C4 -- R1_C5; R1_C5 -- R1_C6; R1_C6 -- R1_C1; R1_C3 -- Cl1 [len=1.2];

// Ring 2 bonds R2_C1 -- R2_C2; R2_C2 -- R2_C3; R2_C3 -- R2_C4; R2_C4 -- R2_C5; R2_C5 -- R2_C6; R2_C6 -- R2_C1; R2_C3 -- Cl2 [len=1.2]; }

Caption: Chemical structure of this compound.

Synthesis of the this compound Building Block

The reliable synthesis of the starting material is the foundation of any discovery campaign. This compound can be synthesized through several established organic chemistry routes. A common and effective method is the reductive amination of 3-chlorobenzaldehyde with 3-chlorobenzylamine.[6] This approach offers high selectivity for the secondary amine product, minimizing the formation of tertiary amine byproducts.

An alternative, the direct N-alkylation of 3-chlorobenzylamine with 3-chlorobenzyl chloride, is also viable.[7] However, this method requires careful control of stoichiometry to prevent over-alkylation to the tertiary amine. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Protocol: Synthesis via Reductive Amination

This protocol describes a robust, lab-scale synthesis of this compound. The causality for this choice is high yield and purity, avoiding the common issue of over-alkylation.

Materials:

-

3-Chlorobenzylamine (1.0 equiv)

-

3-Chlorobenzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorobenzylamine (1.0 equiv) and anhydrous dichloromethane. Stir the solution at room temperature.

-

Imine Formation: Add 3-chlorobenzaldehyde (1.05 equiv) dropwise to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

-

Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM. Add this suspension portion-wise to the reaction mixture over 20-30 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Its slow addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Application in Novel Compound Synthesis

The synthetic utility of this compound stems from the reactivity of its secondary amine nitrogen. This nucleophilic center can readily participate in a variety of bond-forming reactions, making it an excellent starting point for generating libraries of diverse compounds.

Caption: Reactivity pathways of this compound.

N-Alkylation: Accessing Tertiary Amines

N-alkylation introduces a third substituent onto the nitrogen atom, leading to tertiary amines. This is a fundamental strategy for modulating a compound's basicity, polarity, and steric profile. The resulting N,N-disubstituted benzylamine motif is present in numerous biologically active compounds. For example, the methylated analog, N,N-Bis(3-chlorobenzyl)methylamine, has been investigated for its potential biological activities.[8]

Experimental Insight: The choice of alkylating agent (e.g., alkyl halide, sulfate) and base (e.g., K₂CO₃, NaH, DIPEA) is critical. For simple alkyl halides like methyl iodide, a mild inorganic base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile) is sufficient. For less reactive alkylating agents, a stronger base like sodium hydride may be necessary.

N-Acylation: Synthesis of Amides

Reacting this compound with acylating agents, such as acyl chlorides or anhydrides, yields the corresponding amides. The amide bond is a cornerstone of medicinal chemistry, found in countless pharmaceuticals. This transformation converts the basic amine into a neutral, planar amide group, which can act as a hydrogen bond acceptor and introduce conformational rigidity.

Application in Novel Psychoactive Substance (NPS) Research

The benzylamine scaffold is structurally related to phenethylamines, a class of compounds known for their psychoactive properties.[9] Consequently, derivatives of this compound are of interest in the fields of forensic science and toxicology as potential Novel Psychoactive Substances (NPS).[10][11] The introduction of different functional groups through the reactions described above could lead to compounds with novel pharmacological profiles. Researchers in this field can use this building block to synthesize analytical standards for the identification of new designer drugs. The two meta-chloro substituents are expected to significantly influence receptor binding affinity and selectivity compared to non-halogenated analogs.

Protocol: Synthesis of N-methyl-bis(3-chlorobenzyl)amine

This protocol provides a step-by-step method for a common N-alkylation reaction.

Caption: Experimental workflow for N-methylation.

Materials:

-

This compound (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Methyl iodide (CH₃I) (1.2 equiv)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv). Add anhydrous acetonitrile to form a stirrable suspension.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.2 equiv) dropwise. Rationale: The reaction is exothermic; initial cooling prevents potential side reactions and ensures controlled methylation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 82 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 20% EtOAc/Hexane mobile phase), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, N-methyl-bis(3-chlorobenzyl)amine, can be purified by silica gel chromatography if necessary.

Safety and Handling

As with any active chemical reagent, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its handling should be guided by the data for structurally similar compounds like benzylamine and chlorobenzyl chlorides.[7][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[12] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple secondary amine; it is a strategically designed building block with significant potential for the synthesis of novel compounds. Its defined stereoelectronic properties, coupled with the high reactivity of the amine nucleus, provide a reliable platform for creating diverse molecular libraries. From generating tertiary amines with potential bioactivity to constructing complex amide-based structures, this scaffold offers chemists a versatile tool for exploration. The protocols and insights provided in this guide serve as a foundation for researchers to confidently incorporate this compound into their synthetic programs, accelerating the discovery of the next generation of functional molecules.

References

-

Encyclopedia.pub. (2021). Novel Psychoactive Substances. Retrieved from [Link]

-

AMI-CON. (2023). Safety Data Sheet. Retrieved from [Link]

-

Reddit. (2019). Are substituted Benzylamines psychoactive? (Or alternatives to them?). r/researchchemicals. Retrieved from [Link]

-

Pellegrini, M., et al. (2022). New psychoactive substances: a descriptive review. Biochimica Clinica. Retrieved from [Link]

-

Aegis Sciences Corporation. (2025). Novel Psychoactive Substances 2024: A Year in Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Environment Clearance. (n.d.). Manufacturing Process. Retrieved from [Link]

-

MDPI. (2026). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 129041-31-2 [sigmaaldrich.com]

- 6. CAS 4152-90-3: 3-Chlorobenzylamine | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. biochimicaclinica.it [biochimicaclinica.it]

- 11. Novel Psychoactive Substances 2024: A Year in Review - Aegis Sciences Corporation [aegislabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. ami-con.co.uk [ami-con.co.uk]

A Technical Guide to the Thermochemical Properties of Substituted Dibenzylamines: Experimental and Computational Approaches

Abstract